molecular formula C7H8N2O2 B078704 5,6-dimethylpyrazine-2-carboxylic Acid CAS No. 13515-06-5

5,6-dimethylpyrazine-2-carboxylic Acid

Cat. No.: B078704
CAS No.: 13515-06-5
M. Wt: 152.15 g/mol
InChI Key: HNFVMVJWZHNDNF-UHFFFAOYSA-N
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Description

5,6-Dimethylpyrazine-2-carboxylic acid is an organic compound with the molecular formula C7H8N2O2 It is a derivative of pyrazine, characterized by the presence of two methyl groups at the 5 and 6 positions and a carboxylic acid group at the 2 position

Mechanism of Action

Target of Action

The primary targets of 5,6-dimethylpyrazine-2-carboxylic acid are currently unknown. This compound is a derivative of pyrazine, a heterocyclic aromatic organic compound. Pyrazines are often used in the pharmaceutical industry due to their diverse biological activities . .

Mode of Action

As a pyrazine derivative, it may interact with various biological targets, leading to changes in cellular processes

Pharmacokinetics

According to a prediction from Ambeed . These properties can impact the bioavailability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethylpyrazine-2-carboxylic acid typically involves the reaction of 2,3-diaminopropionic acid with 2,3-butanedione. The reaction proceeds through a cyclization process, forming the pyrazine ring with subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and oxidation steps.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alcohols or amines in the presence of dehydrating agents like thionyl chloride (SOCl2) for esterification or amidation reactions.

Major Products:

    Oxidation: Formation of 5,6-dimethylpyrazine-2,3-dicarboxylic acid.

    Reduction: Formation of 5,6-dimethylpyrazine-2-carboxaldehyde or 5,6-dimethylpyrazine-2-methanol.

    Substitution: Formation of esters or amides depending on the nucleophile used.

Scientific Research Applications

5,6-Dimethylpyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various pyrazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of flavor and fragrance compounds due to its pyrazine backbone, which is known for its aromatic properties.

Comparison with Similar Compounds

    Pyrazine-2-carboxylic acid: Lacks the methyl groups at the 5 and 6 positions, which may affect its chemical reactivity and biological activity.

    3,5-Dimethylpyrazine-2-carboxylic acid: Similar structure but with methyl groups at different positions, leading to different chemical and biological properties.

    2,3,5,6-Tetramethylpyrazine: Fully methylated pyrazine, which has distinct properties and applications compared to 5,6-dimethylpyrazine-2-carboxylic acid.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both methyl groups and a carboxylic acid group allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

5,6-dimethylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-5(2)9-6(3-8-4)7(10)11/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFVMVJWZHNDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456078
Record name 5,6-dimethylpyrazine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13515-06-5
Record name 5,6-dimethylpyrazine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,3-diaminopropanoic acid hydrochloride (1 g, 7.11 mmol) in methanol (63 mL) was added sodium hydroxide (1.42 g, 28.4 mmol) at 10° C., and then the mixture was degassed with N2. After 30 min, biacetyl (612 mg, 7.11 mmol) was added and the reaction mixture was stirred at the same temperature for 3 h. Dry air was passed through the reaction mixture for 16 h. The solvent was then removed under reduced pressure, the residue was dissolved in water (7 mL), and the solution was adjusted to pH 2 with concentrated HCl slowly at 0° C., and the mixture was filtered. The yellow solid (580 mg) was used in the next step without further purification. MS (ESI): m/z 153.1 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
solvent
Reaction Step One
Quantity
612 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 5,6-dimethylpyrazine-2,3-dicarboxylic acid (110 g.) in 1,2-dichlorobenzene (330 cc.) is heated at a temperature of about 170° C. until the evolution of gas ceases. The reaction mixture is then cooled to a temperature of about 20° C., after which the insoluble product is filtered off and washed with diisopropyl ether (6 × 25 cc.). After drying, 5,6-dimethylpyrazine-2-carboxylic acid (66.4 g.), melting at 187° C., is obtained.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dimethylpyrazine-2-carboxylic Acid
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Reactant of Route 6
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Customer
Q & A

Q1: What happens to the coffee flavor compound 2,3,5-trimethylpyrazine in the human body?

A1: Research indicates that after consuming coffee containing 2,3,5-trimethylpyrazine, the human body metabolizes this compound into several byproducts. A study using stable-isotope-dilution-ultrahigh-performance liquid chromatography tandem mass spectrometry (SIDA-UHPLC–MS/MS) identified 5,6-dimethylpyrazine-2-carboxylic acid as one of the major metabolites found in the urine of coffee drinkers. [] This suggests that the body breaks down 2,3,5-trimethylpyrazine into this compound, among other metabolites.

Q2: Are there other major metabolites of 2,3,5-trimethylpyrazine found in the body?

A2: Yes, besides this compound, other dominant metabolites identified in the urine of coffee drinkers include 3,6-dimethylpyrazine-2-carboxylic acid and 3,5-dimethylpyrazine-2-carboxylic acid. [] Interestingly, only trace amounts of pyrazinemethanols, glucuronides, and sulfates were detected, suggesting that the carboxylic acid pathway is a primary route of metabolism for 2,3,5-trimethylpyrazine.

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